
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is an amino acid analogue that has garnered significant attention in the scientific community due to its unique chemical and biological properties. This compound is a derivative of proline, where the pyrrolidine ring has been substituted with a cyclopropane ring, and one of the carbon atoms of the cyclopropane ring is substituted with fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride can be achieved through several synthetic routes, including:
Asymmetric Synthesis: This method uses L-tartaric acid as the chiral auxiliary.
Cyclopropanation of Proline Derivatives: This involves the cyclopropanation of proline derivatives.
Michael Addition of Amines to Difluorocyclopropane-carbaldehyde: This method involves the Michael addition of amines to difluorocyclopropane-carbaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale amino acid synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is used as a pharmacological tool in research related to glutamate receptors
Drug Development: It is used in the development of new therapeutic agents.
Neuroscience: It is used to study the function of glutamate receptors in the brain.
Molecular Biology: It is used in the study of protein structure and function.
作用機序
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride involves its interaction with glutamate receptors. It acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to the activation of the receptor and subsequent cellular responses.
類似化合物との比較
Similar Compounds
2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound is similar in structure but has different fluorine substitution patterns.
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid: This compound is similar but lacks the hydrochloride component.
Uniqueness
2-Amino-3-(2,2-difluorocyclopropyl)propionic acid hydrochloride is unique due to its specific substitution pattern and its potent agonist activity at glutamate receptors, making it a valuable tool in scientific research.
特性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC名 |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
InChIキー |
YQKWVLWANBVXFE-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
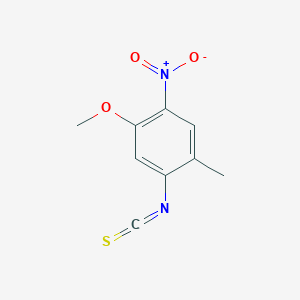
![Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)



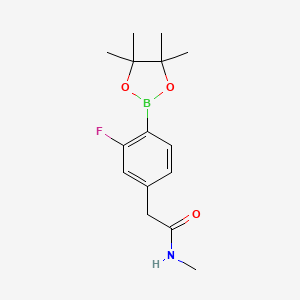
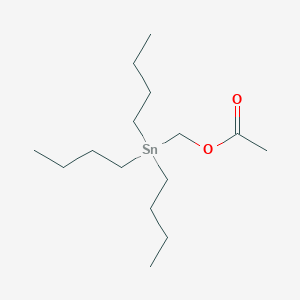
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
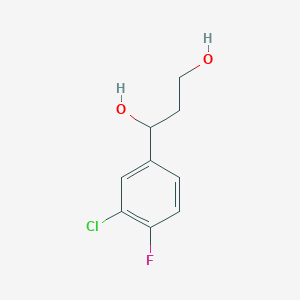
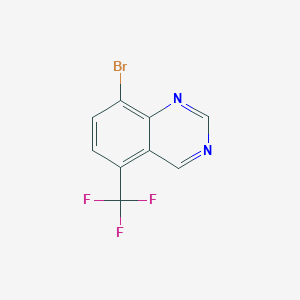
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
